Functional Selectivity: NIC-0102 Discriminates NLRP3 from NLRC4 and AIM2 Inflammasomes
NIC-0102 demonstrates functional selectivity that is not observed with broad-spectrum proteasome inhibitors like bortezomib. In cellular assays, NIC-0102 specifically prevents NLRP3 inflammasome activation while exhibiting no effect on NLRC4 or AIM2 inflammasome pathways [1]. This contrasts with bortezomib, which, despite inhibiting NLRP3 activation at nanomolar concentrations, is a non-selective pan-proteasome inhibitor with broad cellular effects and dose-limiting toxicity in vivo [2].
| Evidence Dimension | Inflammasome Pathway Inhibition |
|---|---|
| Target Compound Data | Specifically prevents NLRP3 inflammasome activation; no effect on NLRC4 or AIM2 inflammasomes. |
| Comparator Or Baseline | Bortezomib inhibits NLRP3 activation (nanomolar concentrations) but is a non-selective pan-proteasome inhibitor with dose-limiting toxicity. |
| Quantified Difference | NIC-0102 exhibits NLRP3-specific inhibition; bortezomib is non-selective. |
| Conditions | Cellular inflammasome activation assays. |
Why This Matters
For inflammatory disease research, NIC-0102 offers a more precise tool to dissect NLRP3-specific pathways without confounding effects on other inflammasomes.
- [1] Wu, X. et al. Discovery of a Novel Oral Proteasome Inhibitor to Block NLRP3 Inflammasome Activation with Anti-inflammation Activity. J. Med. Chem. 2022, 65, 17, 11985–12001. DOI: 10.1021/acs.jmedchem.2c01123. View Source
- [2] Strašek Benedik, N. et al. α-Aminoboronic Acid Moieties in Boro Dipeptides Modulate Proteasome Subunit Selectivity and Provide Access to Compounds with Potent Anticancer and Anti-Inflammatory Activity. J. Med. Chem. 2026. DOI: 10.1021/acs.jmedchem.5c02548. View Source
